Structural Differentiation at C-26: Ethyl vs. Methyl Substitution Driving Divergent Biological Activity
44-Homooligomycin A carries an ethyl group at the C-26 position, replacing the methyl group present in oligomycin A and B. This single substitution leads to measurable shifts in cytotoxicity, antifungal spectrum, and acute toxicity [1].
| Evidence Dimension | C-26 substituent identity |
|---|---|
| Target Compound Data | Ethyl (-CH2CH3) at C-26 |
| Comparator Or Baseline | Oligomycin A: Methyl (-CH3) at C-26; Oligomycin B: Methyl (-CH3) at C-26 |
| Quantified Difference | Ethyl vs. methyl substitution (increased steric bulk and lipophilicity) |
| Conditions | Structural elucidation by 13C NMR and X-ray crystallography; biological assays in tumor cell lines and fungal cultures |
Why This Matters
The C-26 ethyl substitution is the defining structural feature that governs the compound's distinct pharmacological fingerprint, making it a non-interchangeable tool for SAR studies and target identification.
- [1] Yamazaki M, Yamashita T, Harada T, Nishikiori T, Saito S, Shimada N, Fujii A. 44-Homooligomycins A and B, new antitumor antibiotics from Streptomyces bottropensis. Producing organism, fermentation, isolation, structure elucidation and biological properties. J Antibiot (Tokyo). 1992 Feb;45(2):171-9. doi: 10.7164/antibiotics.45.171. View Source
